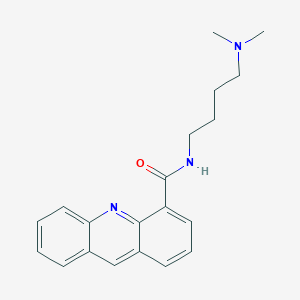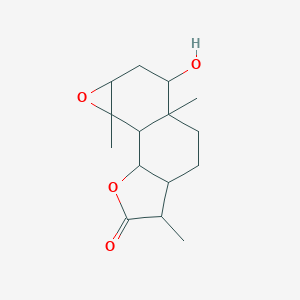
Debrisoquin sulfate
Descripción general
Descripción
Debrisoquin sulfate, also known as Debrisoquine, is a derivative of guanidine . It is an antihypertensive drug similar to guanethidine . Debrisoquin sulfate is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme .
Molecular Structure Analysis
The molecular formula of Debrisoquin sulfate is C20H28N6O4S . Its average mass is 448.539 Da and its monoisotopic mass is 448.189270 Da . The IUPAC name for Debrisoquin sulfate is bis (1,2,3,4-tetrahydroisoquinoline-2-carboximidamide); sulfuric acid .Chemical Reactions Analysis
Debrisoquin sulfate is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .Physical And Chemical Properties Analysis
Debrisoquin sulfate has a water solubility of 0.842 mg/mL . Its logP values are 0.58 (ALOGPS) and 1.07 (Chemaxon) . The pKa (Strongest Basic) is 12.47 .Aplicaciones Científicas De Investigación
Antihypertensive Agent
Debrisoquin sulfate has been used as an antihypertensive agent . It has been administered to patients with sustained diastolic hypertension . The drug has shown to have a significant reduction in mean blood pressure .
Treatment of Orthostatic Hypertension
Debrisoquin sulfate appears to have a definite but limited utility as an antihypertensive agent, affecting primarily orthostatic blood pressure . This makes it useful in treating conditions where blood pressure falls upon standing.
Combination Therapy
Debrisoquin sulfate has been found to be useful in combination with other drugs . Its ultimate usefulness will be found in combination therapies, which can enhance the effectiveness of treatment .
Minimal Side Effects
One of the advantages of Debrisoquin sulfate is that it produces few unpleasant symptoms and no overt toxic effects upon kidney, liver, or bone marrow . This makes it a safer option compared to some other drugs.
Adrenergic Neuron-Blocking Drug
Debrisoquin sulfate is an adrenergic neuron-blocking drug . It has similar effects to guanethidine, another drug used to manage high blood pressure .
Substrate for Cytochrome P-450 Enzyme
Debrisoquin sulfate is noteworthy for being a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .
Safety And Hazards
Debrisoquin sulfate is an adrenergic neuron-blocking drug similar in effects to guanethidine . It is noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGYVYWRIHZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047775 | |
| Record name | Debrisoquin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Debrisoquin sulfate | |
CAS RN |
581-88-4 | |
| Record name | Debrisoquin sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Debrisoquin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Debrisoquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEBRISOQUIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94064N9NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















